molecular formula C11H10F3NO2 B11866119 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B11866119
M. Wt: 245.20 g/mol
InChI Key: SXRAEMOCUFNRLG-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a trifluoromethyl group, which is known for its unique properties, such as high electronegativity and lipophilicity. These properties make the compound valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific combination of the trifluoromethyl group and the tetrahydroquinoline structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-3,7,15H,4-5H2,(H,16,17)

InChI Key

SXRAEMOCUFNRLG-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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